molecular formula C46H54BNO2 B13735532 N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate

N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate

Cat. No.: B13735532
M. Wt: 663.7 g/mol
InChI Key: JENVCSWHRCTNEO-UHFFFAOYSA-N
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Description

N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate is a complex organic compound that combines the structural features of benzo[b]furan and ammonium tetraphenylborate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate typically involves the acylation of benzo[b]furan derivatives. One common method is the reaction of 2-acetylbenzo[b]furan with tributylamine in the presence of a suitable catalyst. The resulting product is then reacted with tetraphenylborate to form the final compound .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow, gas-phase synthesis techniques. For example, the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst can be optimized for high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acetylated and reduced derivatives of benzo[b]furan, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate involves its interaction with specific molecular targets and pathways. For example, the electrochemical reduction of the compound at a glassy carbon electrode involves the reduction of the carbonyl group to a secondary alcohol, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C46H54BNO2

Molecular Weight

663.7 g/mol

IUPAC Name

[2-(1-benzofuran-2-yl)-2-oxoethyl]-tributylazanium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C22H34NO2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-7-14-23(15-8-5-2,16-9-6-3)18-20(24)22-17-19-12-10-11-13-21(19)25-22/h1-20H;10-13,17H,4-9,14-16,18H2,1-3H3/q-1;+1

InChI Key

JENVCSWHRCTNEO-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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